Sudan Orange G
Overview
Description
Sudan Orange G: is a synthetic azo dye with the chemical formula C12H10N2O2 . It is known for its vibrant red-orange color and is primarily used as a dye in various industrial applications. The compound is also referred to as 2,4-dihydroxyazobenzene and is characterized by its fat-soluble properties .
Mechanism of Action
Target of Action
Sudan Orange G, also known as SOG, is an azo dye It is known that after enzymatic oxidation, it generates oligomers and even polymers through free radical coupling reactions .
Mode of Action
The mode of action of this compound involves enzymatic oxidation, which leads to the generation of oligomers and polymers through free radical coupling reactions . This process is facilitated by the azo group (-N=N-) present in the dye, which is a chromophoric group responsible for the dye’s color .
Biochemical Pathways
The enzymatic oxidation process and the subsequent generation of oligomers and polymers suggest that it may influence redox reactions and polymerization processes within the cell .
Pharmacokinetics
It is known that this compound is a synthetic organic colorant, suggesting that its bioavailability may depend on factors such as its formulation, administration route, and the physiological characteristics of the individual .
Result of Action
The result of this compound’s action is the generation of oligomers and polymers following enzymatic oxidation . These products may have various effects at the molecular and cellular levels, depending on their specific structures and properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the enzymatic oxidation process and the subsequent generation of oligomers and polymers can be affected by factors such as temperature, pH, and the presence of specific enzymes . Additionally, the dye’s stability and efficacy may be influenced by factors such as light exposure and storage conditions .
Biochemical Analysis
Biochemical Properties
Sudan Orange G is known to interact with certain enzymes and proteins. For instance, it has been used to study its enzymatic biotransformation
Cellular Effects
It has been observed that certain bacteria, such as Staphylococcus aureus, can reduce this compound This suggests that this compound may have some influence on bacterial metabolic processes
Molecular Mechanism
It is known that this compound can be reduced by certain bacteria , suggesting that it may interact with certain biomolecules in these organisms
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound
Metabolic Pathways
This compound is involved in certain metabolic pathways in bacteria. For instance, Staphylococcus aureus can reduce this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Sudan Orange G is synthesized through a diazotization reaction followed by coupling with resorcinol. The process involves the following steps :
Diazotization: Aniline is diazotized by reacting with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form a diazonium salt.
Coupling: The diazonium salt is then coupled with resorcinol in an alkaline medium to form this compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions: Sudan Orange G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oligomers and polymers through free radical coupling reactions.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Enzymatic oxidation using bacterial laccase.
Reduction: Catalytic hydrogenation or chemical reduction using reducing agents like sodium dithionite.
Substitution: Electrophilic substitution reactions using reagents like acyl chlorides or sulfonyl chlorides.
Major Products:
Oxidation: Oligomers and polymers.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Sudan Orange G has a wide range of applications in scientific research, including :
Chemistry: Used as a dye for staining and as an indicator in various chemical reactions.
Biology: Employed in histological staining to visualize lipids and lipoproteins in biological samples.
Medicine: Utilized in diagnostic tests to detect the presence of lipids in biological samples.
Industry: Applied as a colorant in plastics, oils, and waxes.
Comparison with Similar Compounds
Sudan Orange G is part of a larger family of azo dyes, which include compounds like Sudan I, Sudan II, Sudan III, and Sudan IV. These compounds share similar structural features but differ in their specific substituents and applications . For example:
Sudan I: Used as a dye in food and cosmetics.
Sudan II: Employed in staining and as a dye in various industrial applications.
Sudan III: Utilized in biological staining and as a dye in cosmetics.
Sudan IV: Applied in histological staining and as a dye in plastics and oils.
This compound is unique due to its specific application in staining lipids and lipoproteins in biological samples, making it particularly valuable in histological and diagnostic applications .
Properties
IUPAC Name |
4-phenyldiazenylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-10-6-7-11(12(16)8-10)14-13-9-4-2-1-3-5-9/h1-8,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTKLSBRRJFNHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062146 | |
Record name | C.I. Solvent Orange 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-85-6 | |
Record name | 2,4-Dihydroxyazobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2051-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CI 11920 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sudan Orange G | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7949 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Benzenediol, 4-(2-phenyldiazenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Solvent Orange 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(phenylazo)resorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.484 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SOLVENT ORANGE 1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR7B69ZW9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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